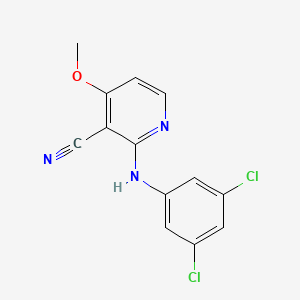

2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile

Description

2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile (CAS: 339102-57-7) is a heterocyclic compound featuring a nicotinonitrile core substituted with a 3,5-dichloroanilino group at the 2-position and a methoxy group at the 4-position. Its molecular formula is C₁₃H₈Cl₂N₃O, with a molecular weight of 293.13 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of quinoline derivatives such as 5,7-dichloro-4-hydroxyquinoline, as demonstrated in industrial processes involving ethyl 2-(3,5-dichloroanilino)-1-cyanoacrylate . The 3,5-dichloroanilino moiety contributes to its electron-withdrawing properties, which may influence reactivity and binding interactions in medicinal chemistry applications.

Properties

IUPAC Name |

2-(3,5-dichloroanilino)-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c1-19-12-2-3-17-13(11(12)7-16)18-10-5-8(14)4-9(15)6-10/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPXDBMCRDLMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NC2=CC(=CC(=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4-methoxynicotinonitrile.

Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Procedure: The 3,5-dichloroaniline is reacted with 4-methoxynicotinonitrile under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The 3,5-dichloroanilino group in the target compound enhances electrophilicity compared to the 2,6-dichloroanilino group in diclofenac. This difference influences metabolic pathways: diclofenac undergoes hydroxylation at the 4' and 5 positions, followed by C-N bond cleavage, yielding chlorinated aniline derivatives . In contrast, the 3,5-dichloro configuration may confer greater metabolic stability due to steric hindrance and reduced enzymatic accessibility.

Structural Isomerism and Applications The pyridine-based isomer 3,5-Dichloro-2-methoxypyridine-4-carbonitrile (CAS: 1221791-88-3) shares the same substituents but positions the methoxy and cyano groups differently. This positional isomerism alters its chemical reactivity, making it more suited for agrochemical synthesis rather than pharmaceutical intermediates .

Pharmacological vs. Industrial Utility While diclofenac is a well-established NSAID, this compound lacks direct medicinal use but serves as a critical precursor in synthesizing bioactive quinolines, achieving yields over 90% in optimized reactions . Compounds like 2-methoxy-4-nitroaniline (CAS: 97-52-9) highlight the role of nitro groups in dye chemistry but lack the chlorinated anilino moiety necessary for complex pharmacological activity .

Research Findings and Data

- Synthetic Efficiency: Ethyl 2-(3,5-dichloroanilino)-1-cyanoacrylate, a derivative of the target compound, demonstrates a 92% yield in the synthesis of 5,7-dichloro-4-hydroxyquinoline under industrial conditions .

Biological Activity

2-(3,5-Dichloroanilino)-4-methoxynicotinonitrile is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to a class of nicotinonitriles which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article aims to delve into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 292.12 g/mol

- IUPAC Name : 2-(3,5-dichlorophenylamino)-4-methoxypyridine-3-carbonitrile

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation or survival.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways related to growth and apoptosis.

- Interaction with Nucleic Acids : The nitrile group may facilitate binding to nucleic acids, potentially interfering with transcription and replication processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).

- Mechanism : The anticancer effects are believed to stem from the induction of apoptosis and cell cycle arrest.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HL-60 | 10 | Apoptosis induction |

Antimicrobial Activity

Research has also indicated antimicrobial properties:

- Bacterial Strains Tested : The compound was evaluated against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results suggest that while the compound exhibits moderate antibacterial activity, it is particularly effective against Staphylococcus aureus.

Case Studies

-

Anticancer Study in Mice :

- A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This study supports the compound's potential as a therapeutic agent in oncology.

-

Antimicrobial Efficacy Assessment :

- In vitro tests showed that the compound effectively inhibited bacterial growth in a dose-dependent manner. Further studies in animal models are required to evaluate its efficacy and safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.